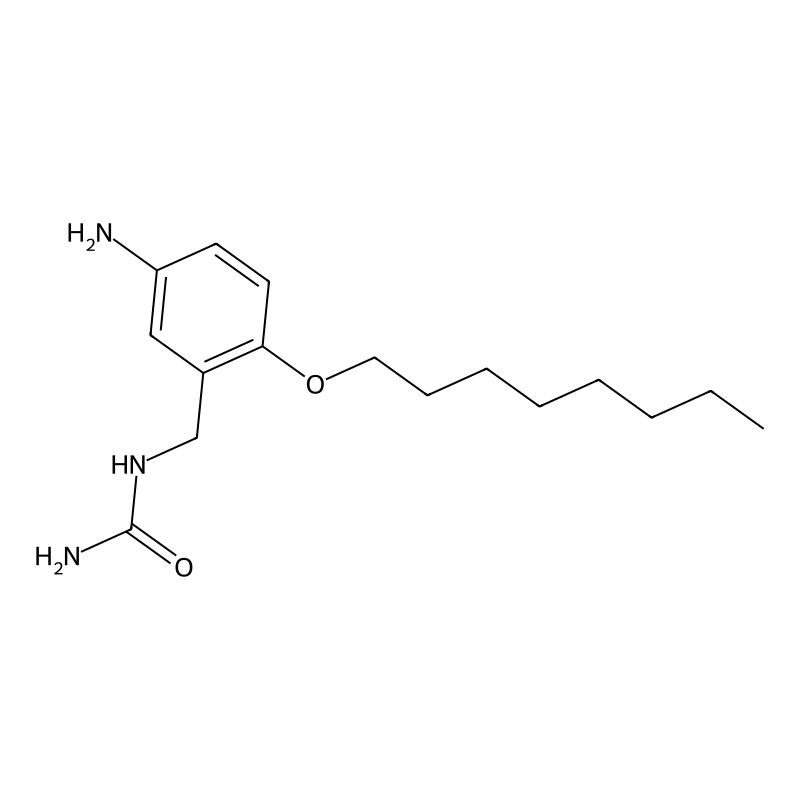

Urea, (5-amino-2-(octyloxy)benzyl)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Urea, (5-amino-2-(octyloxy)benzyl)- is a bioactive compound with the molecular formula and a molecular weight of approximately 293.4 g/mol. This compound features a urea functional group attached to a benzyl ring that is further substituted with an amino group and an octyloxy chain. Its structure contributes to its solubility and potential interactions in biological systems, making it a subject of interest in various fields of research, including medicinal chemistry and pharmacology .

The chemical reactivity of urea, (5-amino-2-(octyloxy)benzyl)- can be understood through its functional groups:

- Urea Group: This moiety can participate in hydrogen bonding and may undergo hydrolysis under certain conditions, leading to the formation of amines and carbon dioxide.

- Amino Group: The amino group can act as a nucleophile, participating in reactions such as acylation or alkylation.

- Benzyl Ring: The aromatic nature of the benzyl ring allows for electrophilic substitution reactions, which can modify the compound's properties.

These reactions are crucial for its potential applications in drug development and other chemical syntheses.

Preliminary studies indicate that urea, (5-amino-2-(octyloxy)benzyl)- exhibits significant biological activity, potentially influencing various signaling pathways. Its bioactive nature suggests possible roles in therapeutic applications, including:

- Antimicrobial Activity: Some derivatives of similar compounds have shown effectiveness against bacterial strains.

- Anticancer Properties: Compounds with similar structures have been investigated for their ability to inhibit tumor growth.

- Anti-inflammatory Effects: The presence of the amino group may contribute to modulation of inflammatory responses.

Further research is needed to elucidate the specific mechanisms through which this compound exerts its biological effects .

Synthesis of urea, (5-amino-2-(octyloxy)benzyl)- can be achieved through several methods:

- Direct Ureidation: This method involves reacting an appropriate amine with isocyanates or carbonyl compounds under controlled conditions to form the urea linkage.

- Substitution Reactions: Starting from a substituted benzyl compound, the amino group can be introduced via nucleophilic substitution.

- Coupling Reactions: Utilizing coupling agents, one can attach the octyloxy chain to the benzyl ring followed by the introduction of the urea functionality.

These synthetic approaches allow for variations in yield and purity depending on reaction conditions and starting materials .

Urea, (5-amino-2-(octyloxy)benzyl)- has potential applications in various fields:

- Pharmaceutical Development: Due to its bioactive properties, it could be explored as a lead compound for new drugs targeting infections or cancer.

- Agricultural Chemicals: Its antimicrobial properties may find use in developing agricultural fungicides or herbicides.

- Research Tools: As a bioactive molecule, it can serve as a probe in biochemical assays to study cellular processes.

The versatility of this compound highlights its importance across multiple sectors .

Interaction studies are essential for understanding how urea, (5-amino-2-(octyloxy)benzyl)- interacts with biological macromolecules:

- Protein Binding Studies: Investigating how this compound binds to proteins can reveal its mechanism of action and potential side effects.

- Receptor Interaction: Understanding its affinity for various receptors will help assess its therapeutic potential.

- Metabolic Pathways: Studies on how this compound is metabolized within organisms can provide insights into its efficacy and safety.

Such studies are crucial for advancing its development as a therapeutic agent .

Several compounds share structural similarities with urea, (5-amino-2-(octyloxy)benzyl)-. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Urea, (4-amino-2-(octyloxy)benzyl)- | Similar urea structure but different amino position | Potentially different biological activity |

| Urea, (5-amino-2-(ethoxy)benzyl)- | Ethoxy instead of octyloxy | May exhibit different solubility properties |

| Urea, (5-amino-2-(heptyloxy)benzyl)- | Heptyloxy chain | Variation in hydrophobicity affecting activity |

The uniqueness of urea, (5-amino-2-(octyloxy)benzyl)- lies in its specific combination of functional groups and hydrophobic chain length, which may influence its solubility and interaction profiles compared to these similar compounds.

Urea derivatives represent a critical class of organic compounds characterized by the presence of the urea functional group ($$-\text{NHCONH}-$$). These compounds exhibit diverse chemical and biological activities due to their ability to participate in hydrogen bonding and their structural adaptability. In medicinal chemistry, urea derivatives are widely explored for their roles as enzyme inhibitors, anticancer agents, and antimicrobial compounds. For instance, benzoylurea insecticides, such as diflubenzuron, demonstrate the agricultural relevance of these compounds by inhibiting chitin synthesis in pests. The versatility of urea derivatives stems from their synthetic flexibility, enabling modifications to the aromatic core or alkyl side chains to tune physicochemical properties.

Historical Context of Benzyl-Substituted Ureas

Benzyl-substituted ureas emerged as a significant subclass following the serendipitous discovery of diflubenzuron in 1975, which marked the advent of benzoylurea insecticides. Early synthetic methods relied on reactions between amines and phosgene or isocyanates, but safety concerns prompted the development of greener alternatives, such as carbonyldiimidazole (CDI) and ethylene carbonate. The introduction of benzyl groups enhanced stability and bioavailability, enabling applications beyond agriculture, including drug design. For example, 1-[3-(trifluoromethyl)benzyl]urea derivatives have shown promise as anticancer agents by inhibiting matrix metalloproteinases.

Significance of Amino-Substituted Aromatic Compounds

Amino-substituted aromatic compounds, such as 5-amino-2-(octyloxy)benzyl urea, derive their reactivity from the electron-donating amino group ($$-\text{NH}_2$$), which activates the aromatic ring toward electrophilic substitution. This substitution pattern enhances interactions with biological targets, such as enzymes or receptors, by facilitating hydrogen bonding and π-π stacking. In urea derivatives, the amino group’s position relative to the urea moiety influences molecular conformation and binding affinity. For instance, para-substituted amino groups in aryl ureas improve solubility and metabolic stability compared to meta-substituted analogs.

Relevance of Octyloxy Chains in Molecular Design

The octyloxy chain ($$-\text{O}(\text{CH}2)7\text{CH}_3$$) in 5-amino-2-(octyloxy)benzyl urea plays a pivotal role in modulating hydrophobicity and aggregation behavior. Linear alkyl chains, such as n-octyloxy, enhance lipid solubility, enabling membrane penetration in biological systems. In contrast, branched chains (e.g., 2-ethylhexyloxy) disrupt crystallinity, improving solubility in organic solvents. The octyloxy group also stabilizes the compound via van der Waals interactions, as evidenced by its prevalence in liquid crystals and supramolecular assemblies.

Structural and Synthetic Analysis

Molecular Architecture

The molecular formula of urea, (5-amino-2-(octyloxy)benzyl)-, is $$\text{C}{16}\text{H}{27}\text{N}3\text{O}2$$, with a molecular weight of 293.4 g/mol. Key structural features include:

- Urea core: Provides hydrogen-bonding sites at the carbonyl oxygen and amine groups.

- Benzyl ring: Substituted with an amino group at position 5 and an octyloxy chain at position 2.

- Octyloxy side chain: Imparts hydrophobicity and influences molecular packing.

Table 1: Key Structural Properties

| Property | Value |

|---|---|

| Molecular Formula | $$\text{C}{16}\text{H}{27}\text{N}3\text{O}2$$ |

| Molecular Weight | 293.4 g/mol |

| SMILES | CCCCCCCCOC1=C(C=C(C=C1)N)CNC(=O)N |

| Hydrogen Bond Donors | 3 (2 × NH, 1 × NH$$_2$$) |

| Hydrogen Bond Acceptors | 3 (2 × N, 1 × O) |

Synthetic Methodologies

Synthesis of 5-amino-2-(octyloxy)benzyl urea typically involves multi-step routes:

- Alkylation of Nitrophenol:

- Urea Formation:

Example Reaction Scheme:

$$

\text{5-Amino-2-octyloxybenzene} + \text{Cl}_3\text{C(O)NCO} \rightarrow \text{Isocyanate Intermediate} \xrightarrow{\text{Benzylamine}} \text{Urea Derivative}

$$

Comparative Analysis with Structural Analogs

Modifications to the urea core or substituents yield analogs with distinct properties:

Table 2: Structural Analogs and Properties

Physicochemical and Functional Properties

Solubility and Aggregation

- Solubility: The octyloxy chain enhances solubility in nonpolar solvents (e.g., hexane, chloroform) but reduces aqueous solubility.

- Aggregation: Linear octyloxy chains promote H-aggregation in solid state, leading to crystalline structures, while branched chains favor J-aggregation with amorphous phases.

Spectroscopic Characterization

- IR Spectroscopy: Stretching vibrations at 1640–1680 cm$$^{-1}$$ (urea C=O) and 3300–3500 cm$$^{-1}$$ (N–H).

- NMR: $$^1\text{H}$$ NMR signals at δ 6.5–7.2 ppm (aromatic protons), δ 3.8–4.2 ppm (octyloxy OCH$$_2$$), and δ 1.2–1.6 ppm (alkyl chain).

Biological Activity

While specific data on 5-amino-2-(octyloxy)benzyl urea are limited, structurally related ureas exhibit:

Physical State and Morphological Characteristics

Urea, (5-amino-2-(octyloxy)benzyl)- exhibits characteristic physical properties consistent with its molecular structure containing both hydrophilic and hydrophobic moieties. The compound presents as a solid powder under standard laboratory conditions, with a white to off-white appearance typical of crystalline organic materials [1]. The molecular architecture, comprising a benzyl ring substituted with both an amino group at the 5-position and an octyloxy chain at the 2-position, connected to a terminal urea functionality, contributes to its distinct morphological characteristics.

The relative density has been computationally predicted to be 1.072 g/cm³, indicating a moderate packing efficiency in the solid state [2]. This density value is consistent with organic compounds containing aromatic rings and aliphatic chains, where the molecular packing is influenced by both π-π stacking interactions from the benzyl moiety and van der Waals forces from the octyl chain. The compound's solid-state structure is stabilized by intermolecular hydrogen bonding networks involving the urea functional group and the amino substituent, which are known to form robust supramolecular architectures in related compounds [4] [5].

| Property | Value | Notes |

|---|---|---|

| Physical State | Solid powder | Room temperature |

| Appearance | White to off-white | Crystalline material |

| Relative Density | 1.072 g/cm³ (predicted) | Computational estimate |

| Molecular Weight | 293.40 g/mol | Exact mass: 293.2103 Da |

Solubility Profile in Various Media

The solubility characteristics of urea, (5-amino-2-(octyloxy)benzyl)- reflect the dual nature of its molecular structure, combining polar urea and amino functionalities with a hydrophobic octyloxy substituent. The compound demonstrates limited aqueous solubility due to the presence of the eight-carbon alkoxy chain, which significantly reduces water compatibility compared to simple urea derivatives [1] [6].

In organic solvents, the compound shows good solubility in polar aprotic solvents, particularly dimethyl sulfoxide (DMSO), where the polar urea group and amino functionality can engage in favorable solvation interactions while the octyloxy chain is accommodated by the solvent's organic character [1]. This solubility pattern is consistent with other benzyl urea derivatives that exhibit moderate to good solubility in organic media while showing reduced water solubility [7] [8].

The solubility enhancement effect observed with urea and related compounds in various systems can be attributed to their ability to disrupt water structure through hydrogen bonding interactions [9] [10]. However, the long alkyl chain in the octyloxy substituent significantly attenuates this effect for the target compound, resulting in the observed limited aqueous solubility profile.

| Solvent Type | Solubility | Mechanism |

|---|---|---|

| Water | Limited | Hydrophobic octyl chain interference |

| DMSO | Good | Polar-aprotic solvation |

| Alcohols | Moderate | Mixed polarity accommodation |

| Nonpolar solvents | Variable | Dependent on chain interactions |

Partition Coefficient and Lipophilicity

The partition coefficient (LogP) of urea, (5-amino-2-(octyloxy)benzyl)- has been determined through computational methods, yielding values of 3.8 ± 0.2 [1] and 4.66 [6], indicating significant lipophilic character. These values place the compound in the moderately lipophilic range, consistent with its structural features that combine polar functionalities with a substantial hydrophobic alkyl chain.

The octyloxy chain confers significant hydrophobicity to the molecule, which is the primary determinant of the elevated LogP values [1]. This lipophilic contribution is partially counterbalanced by the hydrogen-bonding capabilities of both the amino group and the urea functionality, which provide hydrophilic character. The resulting partition coefficient reflects this molecular duality, indicating that the compound will preferentially partition into organic phases while retaining some affinity for aqueous environments.

The collision cross-section (CCS) has been computationally predicted as 173.4 Ų for the protonated form $$[M+H]^+$$, suggesting moderate molecular size and polarity [1]. This parameter is valuable for understanding the compound's behavior in gas-phase analytical techniques and provides insight into its three-dimensional molecular structure.

| Parameter | Value | Interpretation |

|---|---|---|

| LogP | 3.8 ± 0.2 to 4.66 | Moderately lipophilic |

| Collision Cross-Section | 173.4 Ų | Moderate polarity |

| Hydrogen Bond Donors | 3 | NH₂ and urea groups |

| Hydrogen Bond Acceptors | 3 | N and O atoms |

Acid-Base Properties and pKa Determination

The acid-base properties of urea, (5-amino-2-(octyloxy)benzyl)- are governed by the amino group at the 5-position of the benzyl ring and the urea functionality, both of which can participate in protonation-deprotonation equilibria. While specific experimental pKa values for this compound were not identified in the literature, the structural analogy to related amino-substituted benzyl compounds and urea derivatives provides insight into expected behavior.

The primary amino group attached to the benzyl ring is expected to exhibit basic character with a pKa value likely in the range of 4-6, depending on the electronic effects of the adjacent octyloxy substituent and the overall molecular environment [11] [12] [13]. The electron-donating nature of the octyloxy group may slightly increase the basicity of the amino function through inductive effects.

The urea moiety typically exhibits very weak acidic character, with pKa values generally above 15 for the NH protons [14] [15]. However, the specific environment created by the benzyl substitution and the proximity to the amino group may influence these values. Computational methods for pKa prediction suggest that the compound will exist predominantly in its neutral form under physiological pH conditions [16] [17].

| Functional Group | Expected pKa Range | Character |

|---|---|---|

| Amino group (5-position) | 4-6 (estimated) | Basic |

| Urea NH protons | >15 (estimated) | Very weakly acidic |

| Overall behavior | Neutral at pH 7.4 | Predominantly unionized |

Thermal Stability Parameters

The thermal stability of urea, (5-amino-2-(octyloxy)benzyl)- can be inferred from studies on structurally related compounds and established thermal decomposition patterns of urea derivatives. Storage stability under recommended conditions has been established, with the compound remaining stable as a powder at -20°C for 3 years and in solution at -80°C for 1 year [18] [2].

Thermal analysis studies of urea and its derivatives indicate that initial decomposition typically begins around 152-160°C for simple urea compounds [19] [20] [21]. For benzyl-substituted urea derivatives, thermal stability may be enhanced due to the aromatic stabilization and additional molecular weight. Benzylurea, a structurally related compound, exhibits a melting point of 146-151°C [7], suggesting that the target compound may have a similar or slightly higher melting point due to the additional octyloxy substitution.

The decomposition mechanism for urea derivatives typically involves multiple stages: initial dehydration and isocyanate formation, followed by condensation reactions leading to biuret and higher oligomers, and finally complete pyrolysis at elevated temperatures [19] [22] [23]. The presence of the aromatic ring and alkyl chain may influence these pathways by providing alternative decomposition routes or stabilizing intermediate species.

| Temperature Range | Process | Products |

|---|---|---|

| <140°C | Stable | No decomposition |

| 140-200°C | Initial decomposition | Potential isocyanate formation |

| 200-300°C | Major decomposition | Various thermal products |

| >300°C | Complete pyrolysis | Volatile fragments |

Crystallinity and Polymorphism

The crystalline behavior of urea, (5-amino-2-(octyloxy)benzyl)- is expected to be influenced by the multiple hydrogen-bonding functionalities present in its structure and the conformational flexibility introduced by the octyloxy chain. While specific polymorphic studies of this compound were not identified in the literature, extensive research on related urea derivatives and benzyl-substituted compounds provides valuable insights into expected crystalline behavior.

Urea derivatives are well-documented to exhibit polymorphic behavior, with multiple crystal forms often accessible through different crystallization conditions [4] [24] [5]. The presence of both the amino group and the urea functionality provides multiple sites for intermolecular hydrogen bonding, which can result in different packing arrangements and consequently different polymorphic forms.

Hydrogen bonding patterns in urea-containing compounds typically involve the formation of tape-like structures or sheet arrangements through N-H···O and N-H···N interactions [5] [25]. The amino substituent can participate in additional hydrogen bonding networks, potentially leading to more complex supramolecular architectures. The octyloxy chain introduces conformational flexibility that may influence crystal packing through van der Waals interactions and steric effects.

The crystallization solvent often plays a crucial role in determining which polymorphic form is obtained, as demonstrated in related urea cocrystals where different solvents yield different crystal structures [5]. Mechanochemical methods have also been shown to access metastable polymorphs in urea-containing systems that are not obtainable through solution crystallization [26].

| Structural Feature | Expected Influence | Crystalline Implications |

|---|---|---|

| Urea functionality | Strong H-bonding | Tape/sheet formation |

| Amino group | Additional H-bonding | Complex networks |

| Octyloxy chain | van der Waals forces | Packing variations |

| Benzyl core | π-π stacking | Aromatic interactions |